Plap-IN-1
Description
Foundational Principles of Enzyme Inhibition and Modulator Development
Enzyme inhibition can be broadly classified based on the nature of the inhibitor-enzyme interaction. Reversible inhibitors bind non-covalently and can dissociate from the enzyme, allowing the enzyme to regain activity. wikipedia.org These include competitive inhibitors, which bind to the active site and compete with the substrate, and non-competitive or uncompetitive inhibitors, which bind to different sites on the enzyme or the enzyme-substrate complex. wikipedia.orgnumberanalytics.com Irreversible inhibitors, on the other hand, form stable covalent bonds with the enzyme, leading to permanent inactivation. wikipedia.org
The development of enzyme modulators involves several strategies, including structure-based drug design, which utilizes the three-dimensional structure of the enzyme to design molecules that fit into binding sites, and high-throughput screening of large compound libraries to identify potential lead compounds. Achieving selectivity is a major challenge, as many enzymes share structural similarities. Understanding the enzyme's active site, binding interactions, and substrate specificity is crucial for designing selective inhibitors.
Overview of the Alkaline Phosphatase Family of Enzymes
Alkaline phosphatases (APs) are a group of ubiquitous membrane-bound glycoproteins that catalyze the hydrolysis of phosphate (B84403) monoesters in an alkaline environment. nih.govresearchgate.netnih.gov This enzymatic activity involves the removal of phosphate groups from various molecules. Zinc and magnesium ions are essential cofactors for their biochemical function. researchgate.netnih.gov
Distinct Classes and Isozymes of Alkaline Phosphatases
In humans, the alkaline phosphatase family comprises four main isozymes, classified based on their primary tissue expression: nih.govresearchgate.netnih.govdovepress.com
Tissue Non-specific Alkaline Phosphatase (TNAP): Also known as liver/bone/kidney (L/B/K) ALP, this isozyme is widely expressed in various tissues, including liver, bone, and kidney. nih.govnih.gov It is encoded by a gene on chromosome 1p. nordiqc.org
Intestinal Alkaline Phosphatase (IAP): Primarily found in the small intestine. nih.govnih.gov
Placental Alkaline Phosphatase (PLAP): Predominantly expressed in the placenta. nih.govnih.govontosight.ai
Germ Cell Alkaline Phosphatase (GCAP): Also referred to as PLAP-like alkaline phosphatase, expressed in germ cells. nih.gov
While the tissue-specific isozymes (PLAP, IAP, and GCAP) share a high degree of homology (90-98%), TNAP is less homologous (around 50%) to the other three. nordiqc.orgnih.gov Despite their diverse tissue distribution and some varying physicochemical properties, they are considered true isoenzymes due to their shared catalytic activity. nih.gov
Specific Focus on Placental Alkaline Phosphatase (PLAP)
Placental Alkaline Phosphatase (PLAP), also known as alkaline phosphatase, placental type (ALPP), is an oncodevelopmental enzyme. nih.gov It is encoded by the ALPP gene located on chromosome 2q37.1. nih.gov
PLAP is a glycosylated membrane-bound enzyme that functions as a dimer. nordiqc.orgbiorxiv.orgontosight.ai It has a molecular weight of approximately 65-70 kDa per subunit, resulting in a dimeric mass of around 130-140 kDa. nordiqc.orgontosight.ai The mature protein is composed of approximately 513 to 535 amino acids. nordiqc.orgnih.gov
PLAP is primarily expressed at high levels in the placenta, particularly on the surface of placental syncytiotrophoblasts, starting from around the 8th to 9th week of gestation, with concentrations increasing throughout pregnancy. nordiqc.orgontosight.ainih.govontosight.ai While its expression is largely restricted to the placenta in normal healthy adults, low-level expression has been reported in other tissues, including the uterine cervix, fallopian tube, and testis. nordiqc.orgnih.govbiorxiv.org Some studies also mention expression in the small intestine, kidney, and germ cells, although typically at much lower levels than in the placenta. ontosight.aiontosight.ai
Despite being studied for several years, the precise physiological function of PLAP remains largely unknown. nih.govnih.govnih.gov However, it is thought to play a role in the hydrolysis of phosphate esters, influencing nutrient availability and metabolism. It is also suggested to be involved in bone mineralization and fetal development during pregnancy. Some research indicates a potential role in guiding migratory cells and transporting specific molecules across the plasma membrane. nordiqc.orgnih.gov PLAP's enzymatic activity directly affects local phosphate concentrations, which are critical for processes like bone formation and tissue regeneration during pregnancy.
Elevated levels of PLAP have been associated with several types of cancer, leading to its use as a tumor marker. ontosight.ainih.govontosight.ai It is particularly recognized as a marker for testicular germ cell tumors, such as seminoma and dysgerminoma, where it is consistently expressed at high levels. nordiqc.orgnih.govontosight.ai PLAP expression has also been observed in other malignancies, including ovarian, cervical, colorectal, prostate, and gastric cancers. nordiqc.orgnih.govbiorxiv.org
The high expression of PLAP in certain cancers, coupled with its limited expression in normal adult tissues, makes it a potential target for cancer therapy and diagnostic applications. ontosight.ainih.govbiorxiv.orgontosight.ai While the exact role of PLAP in cancer pathophysiology is not fully elucidated, its presence in tumors suggests it may contribute to tumor progression or represent a characteristic associated with the malignant state. ontosight.aibiorxiv.org Research continues to explore the potential functional significance of PLAP in the development and maintenance of these cancers.
Structure
3D Structure
Properties
Molecular Formula |
C25H21Cl2N3O5 |
|---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(2R)-3-[3-(3,5-dichloro-4-methoxyphenyl)phenyl]-2-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H21Cl2N3O5/c1-13-6-7-22(35-13)19-12-20(30-29-19)24(31)28-21(25(32)33)9-14-4-3-5-15(8-14)16-10-17(26)23(34-2)18(27)11-16/h3-8,10-12,21H,9H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/t21-/m1/s1 |
InChI Key |
NKUFZFKCAIBESU-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N[C@H](CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NC(CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
Origin of Product |
United States |
Plap in 1: a Selective Inhibitor of Placental Alkaline Phosphatase
Rationale for Developing Highly Selective Chemical Probes for PLAP
Placental alkaline phosphatase (PLAP), also known as alkaline phosphatase, placental type, is an enzyme belonging to the alkaline phosphatase family that catalyzes the hydrolysis of phosphate (B84403) esters ontosight.ai. While primarily expressed in the placenta during pregnancy, PLAP expression has also been detected in other tissues, albeit typically at lower levels ontosight.ai. Notably, elevated levels of PLAP have been associated with several types of cancer, including testicular cancer, ovarian cancer, and Hodgkin's lymphoma, where it serves as a tumor marker ontosight.ainih.govsheffieldlaboratorymedicine.nhs.uk. PLAP may also be involved in regulating immune responses and inflammation ontosight.ai.
The biological functions and relevance of PLAP are still under investigation nih.govnih.gov. The development of specific chemical probes is essential to further understand its roles in both physiological and pathological contexts.
Addressing the Need for Specific PLAP Modulators
The alkaline phosphatase family consists of several isoenzymes, including tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), which share functional similarities with PLAP nih.gov. This structural and functional overlap presents a challenge in developing inhibitors that selectively target PLAP without affecting the activity of other alkaline phosphatases nih.govnih.govacs.org. Non-selective modulation can lead to off-target effects, confounding research results and limiting the utility of such compounds as precise biological tools or potential therapeutic leads.
Therefore, there is a significant need for highly selective PLAP inhibitors that can specifically modulate PLAP activity without substantially impacting other alkaline phosphatase family members. Such selective modulators are invaluable for dissecting the specific biological roles of PLAP and differentiating its functions from those of other isoenzymes nih.govnih.gov.
Advancing Understanding of PLAP's Biological Significance
The availability of selective chemical probes for PLAP is crucial for advancing the understanding of its biological significance. By using selective inhibitors like this compound, researchers can specifically perturb PLAP activity in various cellular and in vivo models to elucidate its precise roles in normal physiology and disease states.
Research indicates that PLAP is important in bone mineralization and fetal development, participating in the hydrolysis of phosphate esters that influence nutrient availability and metabolism . Its enzymatic activity directly affects local phosphate concentrations critical for processes like bone formation and tissue regeneration during pregnancy . Elevated PLAP levels and expression in various cancers, particularly germ cell tumors and ovarian cancer, highlight its potential as a biomarker and a possible therapeutic target ontosight.ainih.govsheffieldlaboratorymedicine.nhs.ukresearchgate.netfrontiersin.org. Understanding the specific contribution of PLAP to tumor development, progression, and other associated biological processes requires tools that can selectively inhibit its activity.
Selective inhibitors facilitate detailed research into PLAP's involvement in specific pathways, its interactions with other molecules, and the consequences of its dysregulation. This includes investigating its potential roles in immune responses and inflammation, as suggested by some studies ontosight.ai. Furthermore, selective probes can aid in identifying the natural substrates of human PLAP and characterizing its key biological functions nih.govnih.gov.
This compound has been identified as a potent and selective inhibitor of PLAP medchemexpress.combiocat.comclinisciences.com. Research findings indicate that this compound inhibits PLAP activity with an IC50 value of 32 nM medchemexpress.combiocat.comclinisciences.com. Importantly, it demonstrates no detectable inhibition of tissue non-specific alkaline phosphatase (TNAP) activity, addressing the critical need for selectivity within the alkaline phosphatase family acs.orgmedchemexpress.combiocat.comclinisciences.com. This selectivity makes this compound a valuable chemical probe for specifically studying PLAP. Studies have utilized a fluorescent derivative of a PLAP inhibitor, which specifically bound to PLAP-positive tumors in vitro and targeted cervical cancer in vivo in a mouse model acs.org. This highlights the potential utility of selective PLAP ligands, such as this compound derivatives, as tools for targeting PLAP-expressing cells.
The use of selective inhibitors like this compound allows for more precise investigations into the cellular and molecular consequences of PLAP inhibition, contributing to a deeper understanding of its biological roles and its potential as a therapeutic target in diseases where its expression is altered.
Research Findings on this compound Activity
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. TNAP |
| This compound | PLAP | 32 | No detectable inhibition medchemexpress.combiocat.comclinisciences.com |
High-Throughput Screening (HTS) Methodologies for Novel PLAP Inhibitors
The discovery of this compound was facilitated by the application of high-throughput screening (HTS) methodologies, a standard approach in modern drug discovery for rapidly evaluating large libraries of compounds against a specific biological target. nih.govresearchgate.net HTS allows for the efficient identification of potential lead compounds from vast chemical space. youtube.com
Screening Library Design and Diversity (e.g., DNA-Encoded Chemical Libraries)
The discovery of this compound specifically leveraged the power of DNA-encoded chemical libraries (DEL). acs.org DEL technology enables the screening of libraries containing millions to billions of diverse chemical compounds. acs.org In this approach, chemical compounds are synthesized while attached to unique DNA sequences that serve as identifiable barcodes. This allows for the simultaneous screening of the entire library against a target protein. Compounds that bind to the target are affinity-selected, and their corresponding DNA tags are amplified and sequenced to identify the bound molecules. This method is particularly effective for exploring vast chemical diversity in a cost-efficient manner. Following the identification of initial hits, subsequent focused library design and synthesis based on the core structure of the hits can be employed to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. nih.gov
Assay Development and Primary Hit Identification
Successful HTS relies on the development of robust and sensitive assays that can be miniaturized and automated to screen large numbers of compounds. For the identification of PLAP inhibitors, luminescent HTS assays were developed. nih.govmdpi.com These assays typically utilize a chemiluminescent substrate that is hydrolyzed by alkaline phosphatase enzymes, producing a detectable light signal. Inhibition of the enzyme activity by a compound in the screening library results in a reduction of the luminescent signal. By measuring the signal in the presence of different compounds, potential inhibitors can be identified as "primary hits" – compounds that demonstrate a certain level of inhibitory activity above a defined threshold. researchgate.net This primary screening process allows for the rapid winnowing down of a large library to a smaller set of active compounds warranting further investigation.
Confirmation and Validation of Initial this compound Hits
Primary hits identified from HTS require rigorous confirmation and validation to rule out false positives and characterize their inhibitory properties in more detail.
Dose-Response Profiling for PLAP Inhibition
Compounds identified as primary hits are subjected to dose-response profiling to determine their potency. This involves testing a range of concentrations of the compound to measure the effect on enzyme activity. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. This compound has been characterized as a potent PLAP inhibitor with an IC50 value of 32 nM. acs.orgbiocat.commedchemexpress.com
Early Assessment of Selectivity Against Other Alkaline Phosphatase Isozymes (e.g., Tissue Non-specific Alkaline Phosphatase (TNAP), Intestinal Alkaline Phosphatase (IAP))
A critical step in the characterization of a potential PLAP inhibitor is the assessment of its selectivity against other human alkaline phosphatase isozymes, particularly TNAP and IAP, due to their structural similarity and different physiological roles. nih.govnih.govmdpi.com Assays similar to the primary screening assay are performed using purified TNAP and IAP enzymes to determine the inhibitor's potency against these off-targets. A compound is considered selective if its IC50 for the target enzyme (PLAP) is significantly lower than its IC50 values for the other isozymes. This compound has demonstrated favorable selectivity, showing no significant inhibitory effect on TNAP activity. biocat.commedchemexpress.com Research on related compounds, potentially derived from the same initial screening efforts that led to this compound (referred to as compound 1 in some studies), has shown that structural modifications can significantly enhance selectivity over TNAP and IAP. nih.gov For instance, specific compounds were found to be over 27-fold more selective for PLAP compared to TNAP and IAP, while others showed even greater selectivity, exceeding 50-fold over TNAP and 25-fold over IAP. nih.gov This early assessment of selectivity is vital for determining the compound's potential as a specific probe for studying PLAP function and its suitability for further development.
Table 1: Potency and Selectivity Data for this compound and Related Compounds
| Compound | PLAP IC50 (nM) | TNAP Inhibition | IAP Inhibition | Selectivity vs TNAP | Selectivity vs IAP | Source |
| This compound | 32 | No significant inhibition biocat.commedchemexpress.com | Not specified in sources biocat.commedchemexpress.com | High biocat.commedchemexpress.com | Not specified | acs.orgbiocat.commedchemexpress.com |
| Compound 1 | ~IC50 of library compound nih.gov | Less selective than optimized compounds nih.gov | Less selective than optimized compounds nih.gov | Lower | Lower | nih.gov |
| Compound 10 | Potent nih.gov | >50-fold less potent nih.gov | >25-fold less potent nih.gov | >50-fold | >25-fold | nih.gov |
| Compound 13 | 4200 (4.2 μM) nih.gov | >27-fold less potent nih.gov | >27-fold less potent nih.gov | >27-fold | >27-fold | nih.gov |
| Compound 20 | Potent nih.gov | >40-fold less potent nih.gov | >10-fold less potent nih.gov | >40-fold | >10-fold | nih.gov |
*Note: Compounds 1, 10, 13, and 20 are discussed in the context of optimizing selectivity based on an initial screening hit (compound 1), which may be related to the discovery path of this compound. nih.gov
Molecular Mechanism of Action and Biochemical Elucidation of Plap in 1
Quantification of Plap-IN-1 Inhibitory Potency
The inhibitory potency of this compound against PLAP has been quantified through biochemical assays. This compound has been reported as a potent inhibitor of PLAP. medchemexpress.combiocat.comclinisciences.com The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency, representing the concentration of the inhibitor required to reduce the maximum enzymatic activity by half.
Research indicates that this compound exhibits an IC₅₀ value of 32 nM against PLAP. medchemexpress.combiocat.comclinisciences.com This low nanomolar IC₅₀ value signifies that this compound is a highly potent inhibitor of PLAP activity.
| Compound | Target Enzyme | IC₅₀ (nM) |
| This compound | PLAP | 32 |
Comprehensive Selectivity Profiling of this compound Against Relevant Enzyme Classes
Selective inhibition is a critical characteristic for a chemical probe or potential therapeutic agent to ensure that its effects are primarily due to the inhibition of the intended target and not off-target interactions. Given the homology between PLAP and other alkaline phosphatase isozymes, particularly GCAP and IAP, assessing the selectivity of this compound is essential. nih.gov
Studies have demonstrated that this compound is a selective PLAP inhibitor. medchemexpress.combiocat.comclinisciences.com Notably, it shows no detectable or significant inhibitory effect on tissue non-specific alkaline phosphatase (TNAP) activity. medchemexpress.combiocat.comclinisciences.com Selectivity against other related isozymes like IAP and GCAP has also been a focus in the development of PLAP inhibitors. nih.govnih.gov While specific IC₅₀ values for this compound against IAP and GCAP are not explicitly provided in the immediate search results, the compound is described as having selectivity over TNAP and IAP, and moderate selectivity over GCAP in the context of a series of catechol compounds from which it likely originates or is related to. nih.gov
| Compound | Target Enzyme | Selectivity vs. TNAP | Selectivity vs. IAP | Selectivity vs. GCAP |
| This compound | PLAP | No detectable inhibition medchemexpress.combiocat.comclinisciences.com | Significant selectivity nih.gov | Moderate selectivity nih.gov |
Mechanistic Insights into this compound Binding to PLAP
Understanding how this compound interacts with PLAP at the molecular level provides insights into its inhibitory mechanism. Alkaline phosphatases, including PLAP, are metalloenzymes with a catalytic site that typically contains magnesium and zinc ions essential for their enzymatic function. elabscience.comuniprot.org
Proposed Interactions with the PLAP Active Site
While detailed structural information specifically for this compound bound to PLAP is not available in the provided search results, studies on the uncompetitive inhibition of PLAP by other molecules like L-Leu and L-Phe offer insights into potential active site interactions. portlandpress.comcapes.gov.br These studies suggest that active-site binding of inhibitors can occur after the binding of a phosphorylated substrate, involving interactions with residues like Arg-166 and the positioning of the inhibitor within the active site pocket. portlandpress.comcapes.gov.br The metal ions in the active site also play a crucial role in substrate binding and hydrolysis. elabscience.comuniprot.org Given that this compound inhibits PLAP, it is likely that it interacts directly or indirectly with the active site, potentially interfering with substrate binding or catalysis.
Enzymatic Kinetics Studies (e.g., inhibition type)
Enzymatic kinetics studies, such as determining the type of inhibition (e.g., competitive, uncompetitive, non-competitive), provide crucial information about how an inhibitor affects the enzyme's catalytic mechanism. khanacademy.org Uncompetitive inhibition, for instance, involves the inhibitor binding only to the enzyme-substrate complex. khanacademy.org
Research on other inhibitors of PLAP, such as L-Leu and L-Phe, has revealed an uncompetitive mechanism of inhibition. portlandpress.comcapes.gov.br This type of inhibition requires the presence of covalently bound phosphate (B84403) in the active site pocket for inhibitor binding. portlandpress.comcapes.gov.br While the specific enzymatic kinetics studies for this compound are not explicitly detailed in the provided snippets, the context of PLAP inhibition by related compounds suggests that uncompetitive or a similar mechanism involving interaction with the enzyme-substrate complex could be relevant. portlandpress.comcapes.gov.br Uncompetitive inhibition is characterized by a decrease in both Vmax and Km when analyzed by Michaelis-Menten kinetics or a Lineweaver-Burk plot. khanacademy.org
Structure Activity Relationship Sar and Chemical Space Exploration of Plap in 1 Analogues
Initial SAR Discoveries Guiding Plap-IN-1 Development
Initial high-throughput screening campaigns identified compounds with inhibitory activity against PLAP. nih.gov A lead series containing a catechol moiety was identified as a promising starting point for further optimization. nih.gov Early SAR exploration involved the Analogue-By-Catalogue (ABC) approach, utilizing commercially available compounds to understand the impact of structural variations on PLAP activity. nih.gov These initial studies quickly revealed the importance of specific functional groups for inhibitory potency. nih.govnih.gov
Identification of Key Pharmacophoric Elements Critical for PLAP Inhibition (e.g., importance of specific chemical moieties)
Analysis of the SAR of early hits and synthesized analogues highlighted critical pharmacophoric elements for PLAP inhibition. A key finding was the essential role of the dihydroxyl groups of the catechol moiety for potent PLAP inhibitory activity. nih.govnih.gov Compounds lacking this 3,4-dihydroxyl arrangement showed significantly reduced or no potency. nih.gov Modifications such as removing or capping these hydroxyl groups resulted in inactive compounds. nih.gov
Beyond the catechol, the N-substituted triazole group was identified as a structural feature contributing to selectivity for PLAP over other alkaline phosphatase isozymes like tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). nih.gov While unsubstituted triazoles also inhibited PLAP, they lacked this selectivity. nih.gov Further exploration of the right-hand side (RHS) of the lead structure, particularly modifications to substituted imidazoles, demonstrated that the nature and size of substituents at specific positions, such as the 2-position of the imidazole, could influence both potency and selectivity against TNAP and IAP. nih.govnih.gov For instance, the presence of a hydrogen or small alkyl group at the 2-position had little effect on PLAP potency, while increasing the volume of a substituent at another position (R7) was shown to be critical for IAP selectivity. nih.govnih.gov
Design and Synthesis Strategies for this compound Derivatives and Analogues
The insights gained from initial SAR studies guided the design and synthesis of this compound derivatives and analogues. The primary strategy focused on targeted synthesis to improve selectivity against off-target AP isozymes while maintaining or enhancing potency against PLAP. nih.gov This involved exploring variations across different regions of the lead structure, including the left-hand side (LHS), the linker, and the right-hand side (RHS). nih.gov
Synthetic routes were developed to prepare libraries of compounds based on the identified lead scaffolds. nih.govnih.gov For example, a library of substituted imidazoles was synthesized to thoroughly examine the SAR of the RHS while keeping the catechol moiety constant. nih.gov Chemical re-synthesis of lead compounds was also performed to confirm biological activity compared to commercially sourced materials. nih.gov The objective was to develop tractable synthetic routes to generate sufficient quantities of probe candidates for rigorous testing and characterization. nih.gov
Computational Chemistry Approaches in this compound Design and Optimization
Computational chemistry plays a vital role in modern drug discovery, complementing experimental efforts in understanding molecular interactions and guiding the design of novel compounds. nih.govencyclopedia.pubgithub.io For this compound and its analogues, various computational approaches have been employed to gain deeper insights into their interactions with PLAP and to optimize their properties.
Molecular Docking and Dynamics Simulations
Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand within a protein's binding site and to estimate the binding affinity. nih.govconicet.gov.arconicet.gov.arresearchgate.netacs.orgacs.orgnih.govtandfonline.com Molecular docking studies have been applied to model the interaction between PLAP and potential inhibitors, including this compound analogues. conicet.gov.arconicet.gov.arresearchgate.net These studies help visualize how inhibitors bind to the active site of PLAP, identifying key residues involved in interactions such as hydrogen bonding and hydrophobic contacts. nih.govconicet.gov.arresearchgate.netaacrjournals.org
The active site of PLAP contains a metal triplet (two zinc ions and one magnesium ion) and critical amino acid residues, including catalytic Ser92 and Arg166. conicet.gov.arconicet.gov.arresearchgate.netaacrjournals.org Molecular docking can predict the positioning of the inhibitor relative to these key features, providing insights into the potential mechanism of inhibition. conicet.gov.arresearchgate.netaacrjournals.org
Molecular dynamics (MD) simulations provide a more dynamic view of the protein-ligand complex, simulating the movement of atoms and molecules over time. conicet.gov.aracs.orgtandfonline.comacs.org MD simulations can assess the stability of the predicted binding modes from docking studies and capture conformational changes in both the protein and the ligand. acs.org These simulations can offer further insights into the interactions and the binding free energy, contributing to a better understanding of the molecular basis of PLAP inhibition. acs.orgtandfonline.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural or physicochemical properties of compounds with their biological activity. creative-proteomics.comacs.orgbenthamdirect.comresearchgate.netsums.ac.irscispace.com QSAR models can be used to predict the activity of new, untested compounds and to identify the structural features that are most important for activity. acs.orgbenthamdirect.comresearchgate.netsums.ac.irscispace.com
For PLAP inhibitors, QSAR studies can help to quantify the relationship between different molecular descriptors (representing various structural and physicochemical properties) and their inhibitory potency (e.g., IC50 values). acs.orgresearchgate.netsums.ac.irscispace.com These models can provide rationales to explain the observed activity differences among a series of analogues and guide the design of compounds with improved potency. acs.orgbenthamdirect.comresearchgate.netscispace.com Studies on related enzyme inhibitors have shown the utility of QSAR in identifying crucial structural fragments and physicochemical parameters influencing activity. acs.orgbenthamdirect.comresearchgate.netsums.ac.irscispace.com
Virtual Screening for Enhanced this compound Potency and Selectivity
Virtual screening (VS) involves computationally evaluating large libraries of chemical compounds to identify potential hits based on their predicted binding affinity or other relevant properties. acs.orgnih.govtandfonline.comnih.gov VS can significantly accelerate the discovery of new inhibitors by prioritizing compounds for experimental testing. acs.orgnih.govtandfonline.com
Structure-based virtual screening utilizes the 3D structure of the target protein (PLAP in this case) to dock compounds from a database and estimate their binding energy. acs.orgnih.govtandfonline.com Ligand-based virtual screening, on the other hand, uses the properties of known active compounds (like this compound) to search for similar molecules in databases that are likely to have similar activity. nih.gov
Virtual screening approaches can be employed to search for novel scaffolds with PLAP inhibitory activity or to identify analogues of this compound with potentially enhanced potency, selectivity, or other desirable properties. acs.orgnih.govtandfonline.comnih.gov By filtering large databases based on computational predictions, VS helps to narrow down the experimental search space, making the drug discovery process more efficient. acs.orgnih.govtandfonline.com
Cellular and Preclinical Biological Evaluation of Plap in 1
In Vitro Cellular Studies with Plap-IN-1
In vitro studies are fundamental to understanding the direct effects of this compound on PLAP activity and its subsequent impact on cellular processes. These studies utilize various cell lines, including cancer cell models known to express PLAP.
Effects on PLAP Activity in Cell Lines (e.g., cancer cell models, cell lines overexpressing PLAP)
This compound has been demonstrated to be a potent inhibitor of PLAP activity in cellular settings. Research has shown that this compound exhibits an half-maximal inhibitory concentration (IC50) of 32 nM against PLAP. This indicates a high level of potency in inhibiting the enzymatic activity of PLAP. Studies have utilized cell lines, including those derived from tumors of the female reproductive tract, which are known to express PLAP as an abundant surface antigen. The inhibitory effect of this compound on PLAP activity in these cell lines forms a basis for exploring its potential therapeutic applications.
Impact of this compound on Cellular Processes Modulated by PLAP Activity
The impact of this compound extends to cellular processes that are influenced by PLAP activity. While specific detailed findings on the broad range of cellular processes modulated by PLAP and subsequently affected by this compound are not extensively detailed in the provided search results, the compound's ability to inhibit PLAP suggests a potential to interfere with PLAP-mediated functions. PLAP is a membrane-bound enzyme, and its activity can influence cellular signaling and function. In the context of PLAP-expressing tumors, inhibiting PLAP with this compound could potentially affect processes such as cell growth or other cellular behaviors linked to aberrant PLAP expression.
Assessment of this compound Selectivity in Cellular Contexts
A crucial aspect of the in vitro evaluation of this compound is the assessment of its selectivity. Studies have shown that this compound is a selective PLAP inhibitor, demonstrating no detectable inhibition of tissue non-specific alkaline phosphatase (TNAP) activity. This selectivity is important to minimize potential off-target effects on cellular processes mediated by other alkaline phosphatase isoforms. The distinct expression and function of PLAP compared to other alkaline phosphatases make selective inhibition a desirable characteristic for a potential therapeutic agent.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity |
| Placental Alkaline Phosphatase (PLAP) | 32 | Potent and Selective |
| Tissue Non-specific Alkaline Phosphatase (TNAP) | No detectable inhibition | Selective over TNAP |
Off-Target Activity Profiling Using Cell-Based Assays
While the search results highlight the selectivity of this compound against TNAP, detailed comprehensive off-target activity profiling using a broad panel of cell-based assays is not extensively described. The focus in the provided information is primarily on its specific inhibitory effect on PLAP. Further extensive profiling would typically be required to fully understand any potential interactions with other cellular targets or pathways.
In Vivo Preclinical Investigations of this compound (non-human animal models)
Preclinical in vivo studies are essential to evaluate the effects of this compound in a living system, providing insights into its activity and targeting capabilities within a more complex biological environment. These studies often utilize non-human animal models that recapitulate aspects of human diseases where PLAP is implicated.
Application of this compound in Relevant Disease Models (e.g., xenograft models of PLAP-expressing tumors, rodent models of PLAP-related conditions)
This compound has been investigated in vivo in a mouse model of cervical cancer. In this model, a fluorescent derivative of the PLAP inhibitor was used. This derivative specifically targeted cervical cancer in vivo, indicating that this compound, or its modified form, can reach and bind to PLAP-expressing tumors within a living organism.
Furthermore, the fluorescent derivative of the PLAP inhibitor was shown to function as a bispecific engager, redirecting the killing of chimeric antigen receptor (CAR)-T cells specific to fluorescein (B123965) on PLAP-positive tumor cells. This demonstrates a potential application of this compound, not only as a direct inhibitor but also as a targeting agent to enhance the efficacy of immunotherapies like CAR-T cell therapy in the context of PLAP-expressing malignancies. While the search results mention xenograft models of PLAP-expressing tumors, the detailed outcomes beyond the targeting and engager function in the cervical cancer model are not provided. Information regarding the application of this compound in rodent models of other potential PLAP-related conditions is not available in the provided search results.
Table 2: In Vivo Preclinical Application of this compound
| Model Type | Species | Disease Model | Key Finding |
| Xenograft Mouse Model | Mouse | Cervical Cancer | Targeted PLAP-positive tumors; functioned as bispecific engager for CAR-T cells. |
Evaluation of this compound Effects on Molecular and Cellular Endpoints in Model Systems
Preclinical evaluation of this compound has involved assessing its effects on molecular and cellular endpoints in various model systems. A key molecular characteristic of this compound is its inhibitory activity against PLAP, demonstrated by an IC50 value of 32 nM medchemexpress.com. Importantly, this compound has shown selectivity for PLAP, with no detectable inhibition of tissue non-specific alkaline phosphatase (TNAP) activity medchemexpress.com.
Studies investigating the functional consequences of PLAP inhibition, potentially utilizing compounds like this compound, have explored cellular processes where PLAP is implicated. For instance, Periodontal ligament associated protein-1 (Plap-1), also known as Asporin, is a protein distinct from PLAP but found in periodontal ligament cells (PDLCs) where PLAP's role in mineralization has been studied biorxiv.orge-century.use-century.usresearchgate.net. Research indicates that PLAP-1 acts as a negative regulator of cytodifferentiation and mineralization in PDLCs e-century.use-century.usresearchgate.net. While this compound targets PLAP (Placental Alkaline Phosphatase), understanding the cellular functions of different proteins with similar nomenclature, like Plap-1, highlights the complexity of related biological pathways.
In the context of cancer, where PLAP is ectopically expressed, the effect of targeting PLAP has been investigated at the cellular level. For example, studies utilizing PLAP-CAR-T cells, designed to target PLAP-positive cells, have demonstrated specific killing of PLAP-positive colorectal cancer cell lines in vitro bmj.comimrpress.combmj.com. This indicates that targeting PLAP can induce cytotoxic effects on cancer cells expressing this protein, suggesting a potential cellular endpoint for this compound activity if it were applied in such models. The extent of killing by PLAP-CAR-T cells was found to depend on PLAP expression, and a bystander effect on PLAP-negative cells was observed when co-cultured with PLAP-positive ones bmj.com.
The potency and selectivity data for this compound are summarized in the table below:
| Endpoint | Value | Notes | Source |
| Inhibition of PLAP (IC50) | 32 nM | Potent inhibition | medchemexpress.com |
| Inhibition of TNAP | No detectable | Demonstrates selectivity over TNAP | medchemexpress.com |
Assessment of Compound Activity in Organisms
Assessment of this compound activity in organisms focuses on evaluating its target engagement and the modulation of relevant biological pathways in vivo. Target engagement refers to the binding of the compound to its intended molecular target within a living system researchgate.netdrugtargetreview.commdpi.comresearchgate.netnih.gov. For this compound, this involves its interaction with Placental Alkaline Phosphatase (PLAP) in preclinical species.
While direct, detailed studies on this compound's in vivo target engagement and pathway modulation were not extensively detailed in the provided search results, research on the therapeutic targeting of PLAP in animal models offers insights into potential areas of investigation for this compound. For instance, a specific inhibitor of PLAP isolated from a DNA-encoded chemical library was reported to target tumors of the female reproductive tract medchemexpress.com. This finding suggests that PLAP inhibitors can exhibit activity and engage their target in vivo, leading to effects on tumor tissue.
Furthermore, studies using PLAP-CAR-T cells in a xenograft mouse model demonstrated a significant decrease in the growth of PLAP-positive tumors imrpress.com. This provides evidence that targeting PLAP in an organism can lead to a measurable biological outcome (reduced tumor growth) and implies successful target engagement and downstream pathway modulation related to tumor cell viability and proliferation. While PLAP-CAR-T therapy is distinct from small molecule inhibition by this compound, these studies validate PLAP as a viable therapeutic target in vivo.
The biological role of PLAP protein itself has been explored in various animal models. For example, studies in mice lacking Plap-1 (Asporin) have shown alterations in periodontal ligament structures and accelerated bone loss in periodontitis, highlighting the in vivo significance of proteins in the PLAP/Asporin family in tissue homeostasis mdpi.com. While this compound targets PLAP, not Plap-1, these studies illustrate the importance of in vivo models in understanding the biological impact of modulating proteins like alkaline phosphatases and related extracellular matrix proteins.
Assessing compound activity in organisms often involves measuring changes in molecular markers or cellular responses that are downstream of target engagement mdpi.comersnet.org. For this compound, this could involve evaluating the levels or activity of PLAP in target tissues after administration, as well as observing effects on cellular processes influenced by PLAP activity, such as potential impacts on mineralization in specific tissues or effects on the growth of PLAP-expressing tumors in preclinical cancer models.
Preliminary Pharmacokinetic Profiling of this compound in Preclinical Species
Preliminary pharmacokinetic (PK) profiling in preclinical species is a critical step in evaluating the disposition of a compound within a living organism iaea.orgfrontiersin.orgthno.orgdovepress.compharmdguru.com. This involves studying processes such as absorption, distribution, metabolism, and excretion (ADME), providing data on the compound's stability, serum half-life, and tissue distribution iaea.orgthno.orgmdpi.com. Such studies are essential for understanding how the concentration of the compound changes over time in the body and where it accumulates.
Parameters commonly assessed in preliminary PK profiling include:
Serum/Plasma Concentration-Time Profiles: Measuring the concentration of the compound in blood samples collected at various time points after administration to determine parameters like peak concentration (Cmax) and area under the concentration-time curve (AUC) dovepress.commdpi.com.
Half-Life (t1/2): The time it takes for the concentration of the compound in the serum or plasma to reduce by half, indicating the rate of elimination dovepress.commdpi.com.
Clearance (CL): The rate at which the compound is removed from the body frontiersin.orgdovepress.commdpi.comresearchgate.net.
Volume of Distribution (Vd or Vss): An indicator of how widely the compound is distributed in the tissues relative to the plasma frontiersin.orgdovepress.commdpi.comresearchgate.net.
Tissue Distribution: Assessing the concentration of the compound in various organs and tissues to understand where it accumulates iaea.orgmdpi.com.
Stability: Evaluating the compound's stability in biological matrices like serum or liver microsomes iaea.orgdovepress.com.
While a study mentioned a recombinant human PLAP protein having a significantly prolonged serum half-life in rats compared to an earlier version drugtargetreview.com, this finding pertains to the protein target itself and not the small molecule inhibitor this compound.
Comprehensive preclinical PK profiling of this compound would be necessary to understand its behavior in vivo, predict potential human pharmacokinetics using methods like allometric scaling frontiersin.orgthno.orgdovepress.comfrontiersin.org, and inform subsequent preclinical efficacy and safety studies.
Plap in 1 As a Chemical Probe for Plap Biology
Utilization of Plap-IN-1 to Decipher PLAP's Role in Cellular Homeostasis
The availability of selective chemical probes like this compound facilitates the investigation into the physiological roles of target proteins within complex biological systems. By specifically inhibiting PLAP activity, this compound allows researchers to perturb PLAP function and observe the downstream effects on cellular processes, thereby helping to decipher PLAP's potential involvement in maintaining cellular homeostasis. While the broad concept of cellular homeostasis involves coordinated functions among various cellular compartments, the specific contribution of Placental Alkaline Phosphatase is an area requiring further research. Using this compound provides a means to explore this contribution by selectively blocking PLAP enzymatic activity.
Investigating PLAP-Mediated Signaling Pathways
As an enzyme with alkaline phosphatase activity, PLAP is capable of hydrolyzing phosphate (B84403) compounds. drugbank.comgenecards.orgwikipedia.orgprobes-drugs.org Inhibition of this enzymatic activity by this compound can be employed to investigate potential signaling pathways mediated by PLAP. By applying this compound to cells or systems expressing PLAP, researchers can analyze changes in phosphorylation states of proteins or other molecules, thus potentially identifying signaling cascades that are regulated by PLAP's phosphatase activity. Although specific PLAP-mediated signaling pathways are not extensively detailed in current literature, the use of a selective inhibitor like this compound is instrumental in designing experiments to uncover such pathways.
Characterizing PLAP's Substrates and Interaction Partners
A key application of a selective enzyme inhibitor is in the identification of its natural substrates and interacting proteins. The natural substrates of PLAP are currently unknown. drugbank.comprobes-drugs.org this compound can be utilized in biochemical assays to help identify these substrates. By inhibiting PLAP activity in the presence of potential substrates, researchers can infer which molecules are acted upon by the enzyme. Furthermore, this compound could potentially be used in pull-down assays or other protein interaction studies to identify proteins that bind to PLAP, either directly or indirectly, as part of functional complexes. While PLAP has been reported to potentially function as an Fc receptor genecards.org, and antibodies targeting PLAP exist, the comprehensive set of its interaction partners remains to be fully characterized. This compound provides a tool to explore these molecular associations.
Application of this compound in Target Validation Studies
Given the expression of PLAP in various cancers drugbank.comgenecards.orgwikipedia.orguniprot.orggenecards.orgdrugbank.com, it is considered a potential therapeutic target, particularly in the context of cancer immunotherapy. uniprot.orggenecards.org Target validation is a critical step in the drug discovery process, aiming to confirm that a specific molecular target is relevant to a disease and that modulating its activity can have a therapeutic effect. This compound, as a selective PLAP inhibitor, is a valuable tool for such validation studies.
Confirming PLAP as a Relevant Biological Node in Disease Models
This compound can be applied in various disease models, such as cancer cell lines or animal models that express PLAP, to confirm its relevance as a biological node in the disease. By treating these models with this compound, researchers can assess the impact of PLAP inhibition on disease-relevant phenotypes, such as cell proliferation, migration, invasion, or tumor growth in vivo. Studies utilizing other approaches like CAR-T cells or antibodies targeting PLAP in cancer models have shown promising results uniprot.orggenecards.org, suggesting that inhibiting PLAP can affect cancer cell behavior. This compound offers a complementary small molecule approach to validate these findings and explore the therapeutic potential of PLAP inhibition.
Demonstrating this compound's Utility in Phenotypic Rescue Experiments
In contexts where aberrant PLAP activity contributes to a specific disease phenotype, this compound can be used in phenotypic rescue experiments. These experiments involve reversing or ameliorating an undesirable phenotype by intervening with the activity of the target protein. If a particular cellular or physiological dysfunction is linked to elevated or dysregulated PLAP activity, treatment with this compound to inhibit PLAP could potentially rescue that phenotype. While specific examples of phenotypic rescue using this compound are not detailed in the provided search results, the compound's selectivity makes it a suitable tool for such investigations in relevant model systems where PLAP's role in a disease phenotype is being explored.
Summary of this compound Properties
| Property | Value | Note | Source |
| Target | PLAP | Placental Alkaline Phosphatase | |
| Inhibition Potency (IC50) | 32 nM | Against PLAP | |
| Selectivity | Selective over TNAP | No detectable inhibition of TNAP activity |
Future Research Trajectories and Challenges in Plap in 1 Development
Advanced Approaches for Elucidating the Complete Molecular Mechanism of Plap-IN-1
While this compound has been identified as a potent and selective PLAP inhibitor with an IC50 of 32 nM, the precise details of its molecular mechanism of action are still being elucidated. medchemexpress.comnih.gov Future research should employ advanced biochemical and structural techniques to fully map the interaction between this compound and the PLAP enzyme. This includes detailed kinetic studies to determine the nature of inhibition (e.g., competitive, non-competitive, uncompetitive) and the binding affinity.
Techniques such as X-ray crystallography or cryo-electron microscopy of the PLAP-Plap-IN-1 complex could provide atomic-level insights into the binding site and the specific residues involved in the interaction. This structural information is crucial for understanding how this compound achieves its potency and selectivity over other alkaline phosphatase isozymes like tissue non-specific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP). medchemexpress.comnih.gov Studies have shown that this compound exhibits no detectable inhibition of TNAP activity and is significantly more selective for PLAP over IAP and TNAP compared to some previously reported inhibitors. medchemexpress.comnih.gov Understanding the structural basis for this selectivity, potentially involving differences in the active site or surrounding regions compared to other alkaline phosphatases, is a key challenge. nih.govnih.gov
Furthermore, exploring the dynamic aspects of the interaction using computational methods like molecular dynamics simulations could reveal transient interactions and conformational changes induced by this compound binding. Integrating these structural and kinetic data will provide a comprehensive picture of how this compound modulates PLAP activity at the molecular level.
Strategies for Further Enhancing this compound Potency and Selectivity
Improving the potency and selectivity of this compound is a critical goal for its potential therapeutic development. Strategies for achieving this involve rational design based on a deeper understanding of the structure-activity relationship (SAR) and the differences between PLAP and other alkaline phosphatases. numberanalytics.com
Medicinal chemistry efforts can focus on synthesizing analogues of this compound with modifications to the core structure or peripheral groups. Guided by structural data from techniques mentioned in Section 7.1 and computational modeling, these modifications can be designed to optimize interactions with the PLAP binding site while minimizing interactions with off-target enzymes. numberanalytics.comacs.org For instance, studies on other inhibitors have shown that modifications to specific positions on a compound's structure can significantly impact potency and selectivity. nih.gov
High-throughput screening (HTS) of chemical libraries, potentially focused on scaffolds related to this compound, can also identify new lead compounds with improved profiles. numberanalytics.comupmbiomedicals.com Fragment-based drug discovery approaches could be employed to identify small molecules that bind to different parts of the PLAP binding site, which can then be combined to generate more potent inhibitors.
Exploration of this compound in Undiscovered Biological Roles of PLAP
While PLAP is historically known for its expression in the placenta and certain tumors, emerging research suggests it may have broader and as-yet undiscovered biological roles. nih.govbookpi.orgnih.govresearchgate.net Exploring these potential novel functions of PLAP and the impact of this compound inhibition in these contexts is a significant area for future research.
Studies have indicated PLAP expression in various non-testicular tumor entities, including gastrointestinal, pancreaticobiliary, and urothelial carcinomas. nih.govnih.gov Investigating the functional significance of PLAP in the progression and maintenance of these cancers and the therapeutic potential of this compound in these settings is warranted. nih.govresearchgate.netnih.gov
Furthermore, research suggests PLAP's involvement in areas beyond cancer, such as periodontal tissue homeostasis and repair, where Periodontal Ligament Associated Protein-1 (PLAP-1), also known as asporin, a member of the small leucine-rich proteoglycan family, plays a crucial role in regulating bone morphogenetic protein (BMP) signaling. bookpi.orgbiorxiv.orgresearchgate.net While this compound is an inhibitor of Placental Alkaline Phosphatase (ALPP), and PLAP-1 refers to Asporin (ASPN), the potential for overlap or related regulatory pathways warrants careful investigation to avoid confusion and accurately delineate the biological targets. Given the distinct nature of ALPP and ASPN, future research should focus on confirming the specificity of this compound for ALPP and exploring ALPP's role in any newly identified biological processes.
Techniques such as transcriptomics and proteomics in various cell types and tissues could help identify where PLAP is expressed and potentially active. azolifesciences.com Functional studies using cell lines or animal models with modulated PLAP expression, combined with this compound treatment, can help elucidate the enzyme's role in specific biological processes. Challenges include distinguishing the function of PLAP from other alkaline phosphatase isozymes and identifying relevant disease models where PLAP plays a significant role.
Development of Next-Generation this compound Analogues with Improved Preclinical Profiles
Developing next-generation analogues of this compound with improved preclinical profiles is essential for translating research findings into potential therapeutic applications. This involves optimizing not only potency and selectivity but also pharmacokinetic and pharmacodynamic properties. numberanalytics.com
Future research should focus on improving the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound analogues. This could involve chemical modifications to enhance solubility, improve membrane permeability, reduce susceptibility to metabolic breakdown, and optimize clearance. regulations.gov Strategies like polysialylation have been shown to prolong the half-life and enhance the potency of some therapeutic proteins, suggesting potential avenues for improving the pharmacokinetic profile of peptide-based inhibitors, although this compound is described as a small molecule inhibitor. medchemexpress.comregulations.gov
Preclinical studies in relevant animal models are crucial to evaluate the efficacy, safety, and pharmacokinetic properties of these improved analogues. upmbiomedicals.com Challenges include predicting human pharmacokinetics from animal data and ensuring that improved in vitro properties translate into favorable in vivo profiles. The goal is to identify analogues with a better balance of potency, selectivity, and ADME characteristics, making them more suitable for further development.
Integration of this compound Research into Systems Biology and Multi-Omics Studies
Integrating this compound research into systems biology and multi-omics studies will provide a more holistic understanding of its effects within complex biological networks. azolifesciences.comnih.gove-enm.orgfrontiersin.org This approach can reveal how inhibiting PLAP impacts various molecular layers and pathways.
Multi-omics studies, combining data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular and molecular changes that occur upon this compound treatment. azolifesciences.comnih.gove-enm.org For example, transcriptomic analysis can identify changes in gene expression, while proteomic and metabolomic studies can reveal alterations in protein levels and metabolic pathways, respectively. azolifesciences.come-enm.org
Network biology approaches can be used to integrate these diverse datasets and identify key pathways and molecular interactions influenced by PLAP inhibition. nih.gove-enm.org This can help uncover compensatory mechanisms or off-target effects that may not be apparent from single-omics studies. azolifesciences.com
Challenges in this area include the complexity of integrating and interpreting large-scale multi-omics datasets and the need for sophisticated computational tools and bioinformatics expertise. azolifesciences.comnih.govfrontiersin.org However, this integrative approach has the potential to provide deeper insights into the biological roles of PLAP and the full impact of this compound inhibition, guiding future research and therapeutic development.
Q & A
Q. How should researchers document negative or inconclusive results with this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
